molecular formula C15H11NO2 B1613528 3-(1H-Indol-4-yl)benzoic acid CAS No. 442562-80-3

3-(1H-Indol-4-yl)benzoic acid

Cat. No. B1613528
Key on ui cas rn: 442562-80-3
M. Wt: 237.25 g/mol
InChI Key: JIDDTZCMXFNWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861418B2

Procedure details

To a mixture of 4-bromoindole (11.81 g, 60.26 mmol), and 3-carboxyphenylboronic acid (10.0 g, 60.6 mmol) in acetonitrile (100 mL) and DMF (100 mL) were added Palladium catalyst Pd(PPh3)4 (2.09 g, 1.81 mmol) and the freshly prepared sodium hydroxide solution (9.64 g, 241 mmol in 80 mL water). The system was degassed and then charged with nitrogen. The degas procedure was repeated for three times. The mixture was stirred under argon at 110° C. oil bath for 4 hours. TLC showed the completion of the coupling reaction. The mixture was cooled to room temperature, filtered through celite, diluted with ethyl acetate, and separated from water layer. The ethyl acetate solution was washed with brine, dried over MgSO4, and concentrated. The crude product was purified by a silica gel column eluting with DCM: Hexanes: acetic acid (100:1:1) to provide 10.2 g (71%) of 3-(1H-indol-4-yl)-benzoic acid as a gray yellow solid.
Quantity
11.81 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[C:11]([C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1)([OH:13])=[O:12].[OH-].[Na+]>C(#N)C.CN(C=O)C.[Pd]>[NH:6]1[C:7]2[C:3](=[C:2]([C:18]3[CH:19]=[C:14]([CH:15]=[CH:16][CH:17]=3)[C:11]([OH:13])=[O:12])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.81 g
Type
reactant
Smiles
BrC1=C2C=CNC2=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=CC1)B(O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.09 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon at 110° C. oil bath for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was degassed
ADDITION
Type
ADDITION
Details
charged with nitrogen
CUSTOM
Type
CUSTOM
Details
the completion of the coupling reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated from water layer
WASH
Type
WASH
Details
The ethyl acetate solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel column
WASH
Type
WASH
Details
eluting with DCM: Hexanes: acetic acid (100:1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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